![molecular formula C8H10O3 B070042 Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 186766-46-1](/img/structure/B70042.png)
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC is a bicyclic lactone that is synthesized from the reaction of maleic anhydride and furan.
Mecanismo De Acción
The mechanism of action of MOC is not fully understood. However, studies have shown that MOC can inhibit the growth of various bacterial and fungal strains. It is believed that MOC disrupts the cell membrane of microorganisms, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
MOC has been shown to have low toxicity and is considered safe for use in laboratory experiments. MOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, MOC has been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOC in laboratory experiments is its ease of synthesis. MOC can be synthesized using relatively simple and inexpensive starting materials. Additionally, MOC has low toxicity and is considered safe for use in laboratory experiments. However, one of the limitations of using MOC is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the research and development of MOC. One potential area of research is the development of MOC-based antibiotics. Studies have shown that MOC has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, further research could be conducted to better understand the mechanism of action of MOC and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, MOC could be further explored as a building block in the synthesis of natural products and pharmaceuticals.
In conclusion, Methyl (Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as MOC, is a chemical compound that has gained significant interest in scientific research due to its unique structure and potential applications. MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has low toxicity and is considered safe for use in laboratory experiments. There are several potential future directions for the research and development of MOC, including the development of MOC-based antibiotics and further exploration of its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
MOC is synthesized through the reaction of maleic anhydride and furan in the presence of a catalytic amount of acid. The reaction proceeds through a Diels-Alder reaction, resulting in the formation of a bicyclic lactone. The product is then purified through recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
MOC has been found to have potential applications in various scientific research areas, including organic synthesis, drug discovery, and material science. MOC has been used as a building block in the synthesis of various natural products and pharmaceuticals. Additionally, MOC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. MOC has also been used in the preparation of polymer materials with unique properties, such as shape-memory polymers.
Propiedades
Número CAS |
186766-46-1 |
|---|---|
Nombre del producto |
Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |
Clave InChI |
OZONFNLDQRXRGI-VQVTYTSYSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H]2C=C[C@@H]1O2 |
SMILES |
COC(=O)C1CC2C=CC1O2 |
SMILES canónico |
COC(=O)C1CC2C=CC1O2 |
Sinónimos |
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid,methylester,(1S,2S,4S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
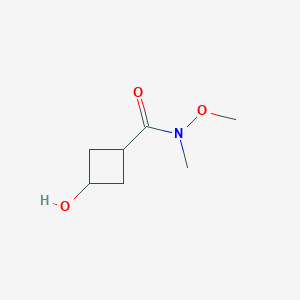

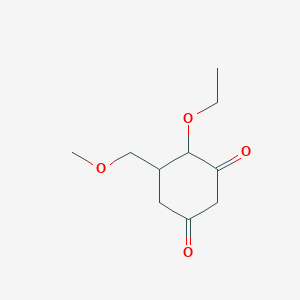
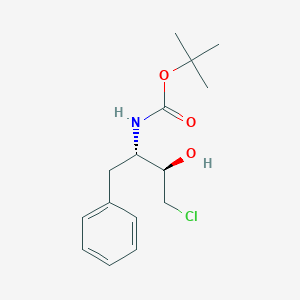
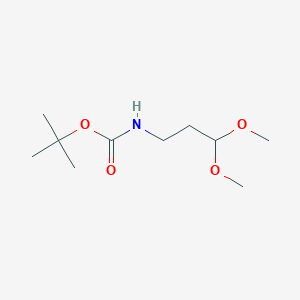

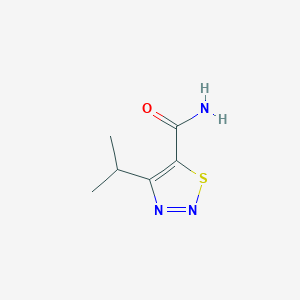
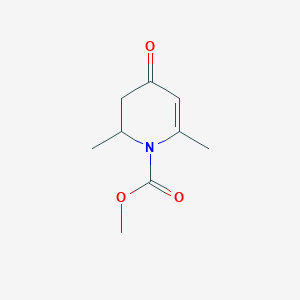
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
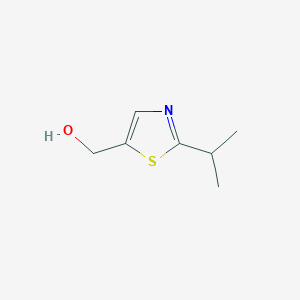
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)